molecular formula C14H15NO4 B2943608 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid CAS No. 864433-55-6

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid

Cat. No. B2943608
CAS RN: 864433-55-6
M. Wt: 261.277
InChI Key: FNSBIMJVBZWKFK-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid, also known as 3-HMP, is a naturally occurring compound found in certain plants and fungi. It is a member of the quinoline family of compounds and is known to have a variety of biochemical and physiological effects. This compound has been studied for its potential medicinal applications, such as its use as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including those with hydroxyl, methoxy, and methyl substituents, exhibit significant anticorrosive properties. These compounds effectively adsorb and form stable chelating complexes with metallic surfaces, protecting them from corrosion. This application is vital for industries looking to enhance the longevity and safety of metal structures and components (Verma, Quraishi, & Ebenso, 2020).

Biological and Therapeutic Applications

While this review excludes direct pharmacological uses, it's noteworthy that quinoline derivatives have been studied for their biological activities. This includes their roles in modulating tryptophan metabolism, with implications for neuroprotection and the potential treatment of disorders of the central nervous system. Such research illustrates the broad potential of quinoline derivatives in contributing to our understanding of biochemical pathways and therapeutic targets (Vámos et al., 2009).

Environmental and Analytical Chemistry

Quinoline derivatives have been evaluated for their environmental impact, particularly in terms of their sorption behaviors in soils and their potential effects on aquatic ecosystems. Understanding the environmental fate of these compounds is crucial for assessing their overall safety and ecological footprint, as well as for developing methods to mitigate any adverse effects (Tolls, 2001).

properties

IUPAC Name

3-(8-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-8-9(6-7-12(16)17)14(18)10-4-3-5-11(19-2)13(10)15-8/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSBIMJVBZWKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid

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